N-(2-ethoxyphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-(2-Ethoxyphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a methyl-thiophene-thiazole moiety and linked to a 2-ethoxyphenyl group via a sulfanylacetamide bridge.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S3/c1-3-28-17-8-5-4-7-15(17)24-19(27)13-30-20-11-10-16(25-26-20)21-14(2)23-22(31-21)18-9-6-12-29-18/h4-12H,3,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWYMOSJTZRXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-tumor, anti-bacterial, and anti-inflammatory effects.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that may contribute to its biological activities.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant anti-tumor activity. For instance, in vitro assays showed that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to established chemotherapeutics .
Antibacterial Properties
In addition to its antitumor effects, the compound has shown promising antibacterial activity. Studies reported that it inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. This suggests that the compound may serve as a lead for developing new antibacterial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine production and inflammatory marker expression. Results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cells. The compound's ability to modulate these pathways highlights its potential use in treating inflammatory diseases .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may act through the following pathways:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Modulation of Apoptosis : Induction of apoptosis in tumor cells has been observed, likely through the activation of caspase pathways.
- Anti-inflammatory Pathways : The inhibition of NF-kB signaling has been implicated in its anti-inflammatory effects.
Case Studies
Several case studies have illustrated the efficacy of this compound in various biological contexts:
- Breast Cancer Study : A study involving MCF7 breast cancer cells demonstrated a dose-dependent reduction in cell viability upon treatment with the compound .
- Bacterial Infection Model : In an animal model of bacterial infection, administration of the compound significantly reduced bacterial load and improved survival rates compared to control groups .
- Inflammatory Disease Model : In a murine model of colitis, treatment with this compound resulted in reduced colonic inflammation and improved histopathological scores .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives containing thiazole and pyridazine moieties have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in human liver cancer cells (HepG2) with selectivity indices surpassing those of standard chemotherapeutics like methotrexate .
Anti-inflammatory Activity
Molecular docking studies suggest that N-(2-ethoxyphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition could position the compound as a candidate for further development as an anti-inflammatory agent .
Potential Applications
- Pharmaceutical Development : Given its biological activities, this compound is a candidate for further development into pharmaceuticals targeting cancer and inflammatory diseases.
- Pesticidal Agents : Research has indicated that similar thienylpyridyl-containing compounds exhibit pesticidal properties, suggesting potential applications in agricultural chemistry .
- Research Tool : As a model compound, it can be utilized in studies aimed at understanding the structure–activity relationships (SAR) of thiazole and pyridazine derivatives.
Case Study 1: Anticancer Screening
A study conducted on various thiazole derivatives revealed that certain modifications to the structure of N-(2-ethoxyphenyl)-2-{...} significantly enhanced anticancer activity. The compound was tested against multiple cell lines, showing IC50 values indicating potent activity against HepG2 cells .
Case Study 2: Inhibition of 5-Lipoxygenase
In silico docking studies were performed to evaluate the binding affinity of this compound to 5-lipoxygenase. Results indicated a promising interaction profile, suggesting that further optimization could yield effective anti-inflammatory agents .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Spectroscopic Characterization
- NMR Profiles: highlights that substituent-induced chemical shift variations (e.g., thiophene vs. pyridine) are most pronounced in regions proximal to heteroatoms. For the target compound, the thiophen-2-yl group would deshield adjacent protons (δ ~7.0–7.5 ppm), while the pyridazine ring’s nitrogen atoms would influence downfield shifts (~8.0–8.5 ppm) .
- MS and IR Data : reports carbonyl stretching frequencies (1650–1700 cm⁻¹) for acetamide derivatives, consistent with the target’s structure. Mass spectra would likely show fragmentation at the sulfanyl bridge and heterocyclic cores .
Computational and ADMET Insights
- LogP and Solubility: notes that thiophene-containing compounds exhibit higher logP values (2.5–3.5) than pyridine analogues, suggesting the target compound may require formulation adjustments for aqueous solubility .
- Metabolic Stability : The ethoxyphenyl group may slow oxidative metabolism compared to methoxy or halogenated substituents (), extending half-life .
Q & A
Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiazole ring formation : Reacting 4-methyl-2-(thiophen-2-yl)-1,3-thiazole precursors with pyridazine derivatives under reflux in anhydrous solvents like dichloromethane or ethanol .
- Sulfanyl acetamide coupling : Using coupling agents (e.g., EDCI/HOBt) to link the pyridazine-thiazole intermediate to the 2-ethoxyphenyl acetamide group. Reaction temperatures (40–60°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization Tips :
- Adjust solvent polarity (e.g., DMF for sluggish reactions) .
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl) and acetamide linkage .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out adducts .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
- HPLC-PDA : Assess purity (>98%) and detect trace impurities using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Compound stability : Degradation in DMSO stock solutions or under assay conditions (e.g., pH-dependent hydrolysis) .
Methodological Solutions :
- Dose-response curves : Use 8–12 concentration points to improve IC₅₀ accuracy .
- Orthogonal assays : Pair enzymatic inhibition studies with cellular viability assays (e.g., MTT) to confirm target specificity .
- QC validation : Re-test compound purity before biological assays using LC-MS .
Q. What strategies are effective for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Solubility enhancement : Introduce polar groups (e.g., –OH, –COOH) on the pyridazine or ethoxyphenyl moieties. Use PEG-based formulations for in vivo studies .
- Metabolic stability : Replace labile groups (e.g., methyl esters with tert-butyl) to reduce CYP450-mediated degradation. Assess stability in liver microsomes (human vs. rodent) .
- LogP optimization : Aim for 2–4 via substituent modifications (e.g., fluorination of the phenyl ring) to balance membrane permeability and solubility .
Q. How should structure-activity relationship (SAR) studies be designed to maximize mechanistic insights?
- Core modifications : Synthesize analogs with variations in the thiazole (e.g., 4-methyl → 4-ethyl) or pyridazine (e.g., sulfanyl → sulfonyl) groups .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonds with kinase active sites) .
- Data integration : Combine SAR data with computational models (e.g., QSAR) to predict bioactivity of untested analogs .
Q. What computational methods are most reliable for predicting target interactions?
- Molecular docking (AutoDock Vina, Glide) : Screen against crystallographic structures of potential targets (e.g., EGFR, COX-2) to prioritize in vitro testing .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and conformational changes .
- Free energy calculations (MM/PBSA) : Estimate binding affinities and guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
